molecular formula C12H19BrN4 B107874 8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide CAS No. 81461-73-6

8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide

Cat. No.: B107874
CAS No.: 81461-73-6
M. Wt: 299.21 g/mol
InChI Key: OYIPPQBBPVTVTR-UHFFFAOYSA-M
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Description

8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide is a chemical compound known for its unique structure and significant applications in various fields. This compound is characterized by the presence of a pyrimidinyl group, a piperazine ring, and a spiro linkage, making it a versatile molecule in both synthetic and medicinal chemistry.

Scientific Research Applications

8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: It has been explored for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Safety and Hazards

According to the safety data sheet, this compound is classified according to OSHA. It falls under Skin corrosion/irritation Category 2, Serious eye damage/eye irritation Category 2, and Specific target organ toxicity (single exposure) Category 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide typically involves the reaction of 1-(2-pyrimidinyl)piperazine with a suitable spiro compound. The key intermediate, 1-(2-pyrimidinyl)piperazine, is synthesized through chlorination and cyclization condensation reaction with diethanolamine as the initial material. The reaction conditions are generally mild, and the overall yield is high, making the process efficient and convenient.

Industrial Production Methods

Industrial production of this compound involves a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps. The use of readily available raw materials and efficient reaction protocols makes the industrial production cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidinyl and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

    Buspirone: A well-known anxiolytic agent with a similar structure and mechanism of action.

    Tandospirone: Another anxiolytic compound with structural similarities to 8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide.

Uniqueness

What sets this compound apart from similar compounds is its unique spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity in binding to molecular targets, making it a valuable compound in both research and therapeutic applications.

: Research on Chemical Intermediates : Organic Chemistry Portal : Applied Microbiology and Biotechnology : DrugBank Online : Google Patents

Properties

IUPAC Name

8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N4.BrH/c1-2-9-16(8-1)10-6-15(7-11-16)12-13-4-3-5-14-12;/h3-5H,1-2,6-11H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIPPQBBPVTVTR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)CCN(CC2)C3=NC=CC=N3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81461-73-6
Record name 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyrimidinyl)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81461-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyrimidinyl)-, bromide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1-(2-pyrimidinyl)piperazine (32.8 g; 0.2 mole), 1,4-dibromobutane (108 g; 0.5 mole) and finely powdered sodium carbonate (21.2 g, 0.2 mole) in 400 mL isopropanol was stirred and refluxed for a 16 hr period. The hot reaction mixture was filtered and the filtrate, on standing at room temperature, provided 50.3 g (84% yield) of product. Crystallization of this material from isopropanol affords analytically pure product, m.p. 241.5°-242.5° C. (corr.).
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-pyrimidinyl)piperazine (16.4 g., 0.1 mole), 1,4-dichlorobutane (23.8 g., 0.19 mole), sodium carbonate monohydrate (30.8 g., 0.25 mole) and potassium bromide (44.6 g., 0.375 mole) in 150 ml. of isopropanol is stirred and refluxed for an 8-hr. period. The hot reaction mixture is filtered and insolubles washed with hot isopropanol. Concentration of the combined filtrates under reduced pressure and trituration of residual material with acetone provides 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide in yields of 50-90%.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
sodium carbonate monohydrate
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide
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8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide
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8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide
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8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide
Reactant of Route 5
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide
Reactant of Route 6
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide

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